molecular formula C17H18N2OS B5849542 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone

2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone

Cat. No. B5849542
M. Wt: 298.4 g/mol
InChI Key: ZFNSFHRHNDBVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is a member of the quinazoline family and has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticonvulsant activity by modulating the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify the signaling pathways that it modulates. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone involves the reaction between 4-methyl-2-aminobenzenethiol and 1-(2-bromoethyl)-2-phenylethanone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone has been studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-14-9-5-6-10-15(14)19-17(18-12)21-11-16(20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNSFHRHNDBVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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